4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c18-11-3-6-13(7-4-11)25(22,23)21-12-5-8-14-15(10-12)20-17(19-14)16-2-1-9-24-16/h3-8,10,16,21H,1-2,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITXLIWDIFCLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(tetrahydrofuran-2-yl)-1H-benzimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the benzenesulfonamide group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests several potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that 4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide may exhibit cytotoxic effects against various cancer cell lines. Its mechanism may involve interaction with key cellular pathways that regulate proliferation and apoptosis.
Enzyme Inhibition
Research has shown that compounds with similar structures can act as enzyme inhibitors. The sulfonamide group is known to participate in interactions with active sites of enzymes, potentially leading to inhibition of their activity. Specific enzymes targeted could include:
- Carbonic Anhydrases : Important for regulating pH and fluid balance.
- Dihydropteroate Synthase : A target for antibacterial agents.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity, showing promise against various pathogens. The benzimidazole core is known for its ability to intercalate DNA, which may disrupt bacterial replication processes.
Ongoing research is focused on understanding the biological mechanisms underlying the compound's activities:
- Binding Affinity Studies : Investigations into how well the compound binds to specific receptors or enzymes are crucial for determining its therapeutic potential.
- Kinetic Studies : Understanding the rate at which the compound interacts with biological targets can provide insights into its efficacy.
Case Studies
Recent literature highlights several case studies exploring the applications of this compound:
- Anticancer Research : A study demonstrated that derivatives similar to this compound showed significant inhibition of cell growth in human cancer cell lines, suggesting a potential role in cancer therapy .
- Enzyme Inhibition Assays : Research indicated that compounds within this structural class exhibited competitive inhibition against certain enzymes, highlighting their potential as therapeutic agents .
- Pharmacological Reviews : Comprehensive reviews have summarized the bioactivity of benzimidazole derivatives, including those related to this compound, emphasizing their diverse pharmacological profiles and potential clinical applications .
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX is achieved through binding to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Structural Analogues in the Benzimidazole-Sulfonamide Family
Key Compounds and Features:
Data Table: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP<sup>*</sup> | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~407.9 | 3.2 | 0.15 (aqueous buffer) |
| W-18 | ~460.3 | 4.1 | 0.08 (aqueous buffer) |
| 2-n-Butyl derivative | ~433.0 | 4.5 | 0.03 (DMSO) |
| Methoxy-benzamide analogue | ~381.4 | 2.8 | 0.20 (aqueous buffer) |
<sup>*</sup> Predicted using fragment-based methods.
Functional Group Variations
- Sulfonamide vs. Sulfamoyl: The target compound’s sulfonamide group (–SO2NH–) is distinct from sulfamoyl (–SO2NH2) derivatives (e.g., 4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzamide). Sulfonamides are stronger acids (pKa ~10) and better hydrogen-bond acceptors, influencing target binding .
- THF vs. Furan: The saturated THF ring in the target compound provides conformational stability, unlike furan-containing analogues (e.g., 4-chloro-2-{[(furan-2-yl)methyl]amino}benzoic acid), which exhibit planar, aromatic rings that may reduce steric flexibility .
Biological Activity
4-Chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 341.8 g/mol. The compound features a benzenesulfonamide moiety, a tetrahydrofuran ring, and a benzimidazole core, which contribute to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN3O2S |
| Molecular Weight | 341.8 g/mol |
| CAS Number | 1232799-98-2 |
Synthesis
The synthesis of this compound involves multi-step organic reactions that optimize conditions such as temperature and solvent choice to achieve high yields.
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit promising antitumor properties. For instance, similar benzenesulfonamide derivatives have shown significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2), with GI50 values in the low micromolar range .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors within biological systems. These interactions can inhibit enzymatic activity or alter receptor signaling pathways, leading to downstream effects essential for therapeutic applications .
Case Studies
- Antitumor Efficacy : A study demonstrated that derivatives similar to this compound showed selective cytotoxicity against cancer cell lines, with one derivative achieving an IC50 value of 0.1 µM against NCI-H522 cells .
- Enzyme Inhibition : Research has indicated that the compound may inhibit carbonic anhydrases (CAs), which are implicated in various physiological processes and disease states, including cancer .
Q & A
Q. What patent considerations apply to novel derivatives of this compound?
- Guidelines : File provisional patents covering structural motifs (e.g., substitution at benzimidazole C2). Include SAR data to demonstrate non-obviousness. Prioritize jurisdictions with fast-track chemical patent programs (e.g., USPTO Track One) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
